Cas no 2229663-99-2 (3-(5-bromopyrimidin-2-yl)prop-2-enal)

3-(5-bromopyrimidin-2-yl)prop-2-enal 化学的及び物理的性質
名前と識別子
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- 3-(5-bromopyrimidin-2-yl)prop-2-enal
- 2229663-99-2
- EN300-1925625
-
- インチ: 1S/C7H5BrN2O/c8-6-4-9-7(10-5-6)2-1-3-11/h1-5H/b2-1+
- InChIKey: COZOGSWTBIHYPU-OWOJBTEDSA-N
- SMILES: BrC1C=NC(/C=C/C=O)=NC=1
計算された属性
- 精确分子量: 211.95853g/mol
- 同位素质量: 211.95853g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 153
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 42.8Ų
- XLogP3: 0.8
3-(5-bromopyrimidin-2-yl)prop-2-enal Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1925625-10.0g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 10g |
$4236.0 | 2023-05-31 | ||
Enamine | EN300-1925625-5g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1925625-0.1g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1925625-1.0g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 1g |
$986.0 | 2023-05-31 | ||
Enamine | EN300-1925625-0.05g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1925625-0.25g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1925625-5.0g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 5g |
$2858.0 | 2023-05-31 | ||
Enamine | EN300-1925625-10g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1925625-1g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1925625-0.5g |
3-(5-bromopyrimidin-2-yl)prop-2-enal |
2229663-99-2 | 0.5g |
$946.0 | 2023-09-17 |
3-(5-bromopyrimidin-2-yl)prop-2-enal 関連文献
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Joseph R. Lovett,Matthew J. Derry,Pengcheng Yang,Fiona L. Hatton,Nicholas J. Warren,Patrick W. Fowler,Steven P. Armes Chem. Sci., 2018,9, 7138-7144
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Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956
3-(5-bromopyrimidin-2-yl)prop-2-enalに関する追加情報
Recent Advances in the Study of 3-(5-bromopyrimidin-2-yl)prop-2-enal (CAS: 2229663-99-2): A Promising Intermediate for Pharmaceutical Applications
The compound 3-(5-bromopyrimidin-2-yl)prop-2-enal (CAS: 2229663-99-2) has recently emerged as a significant intermediate in pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This α,β-unsaturated aldehyde derivative of 5-bromopyrimidine has attracted considerable attention due to its versatile reactivity profile, which makes it a valuable building block for the synthesis of various biologically active molecules. Recent studies have focused on exploring its potential applications in drug discovery, especially in the design of kinase inhibitors and antiviral agents.
Structural analysis reveals that the presence of both the electron-deficient pyrimidine ring and the reactive α,β-unsaturated aldehyde moiety in 3-(5-bromopyrimidin-2-yl)prop-2-enal provides multiple sites for chemical modification. The 5-bromo substituent serves as an excellent handle for further functionalization through cross-coupling reactions, while the prop-2-enal group can participate in various cycloaddition and nucleophilic addition reactions. This dual functionality has been exploited in recent synthetic approaches to create diverse molecular scaffolds with potential pharmacological activities.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers demonstrated the utility of 3-(5-bromopyrimidin-2-yl)prop-2-enal as a key intermediate in the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The compound served as the starting material for the development of potent and selective inhibitors through a series of palladium-catalyzed cross-coupling reactions followed by Michael additions. The resulting compounds showed promising activity in B-cell malignancy models, with several derivatives advancing to preclinical evaluation.
Another significant application was reported in antiviral drug development, where 3-(5-bromopyrimidin-2-yl)prop-2-enal was used to construct pyrimidine-based nucleoside analogs. Researchers at a leading pharmaceutical company employed this intermediate in the synthesis of potential SARS-CoV-2 main protease inhibitors, leveraging its ability to form covalent adducts with cysteine residues in the viral enzyme. The study, published in Bioorganic & Medicinal Chemistry Letters, highlighted the compound's potential in addressing current challenges in antiviral therapy.
Recent advances in synthetic methodology have also improved the accessibility of 3-(5-bromopyrimidin-2-yl)prop-2-enal. A 2024 Nature Protocols paper described an optimized, scalable synthesis starting from commercially available 5-bromo-2-aminopyrimidine, featuring a novel Vilsmeier-Haack formylation followed by Horner-Wadsworth-Emmons olefination. This improved protocol offers better yields (up to 78%) and purity (>98%) compared to previous methods, facilitating its broader application in medicinal chemistry programs.
The safety profile and physicochemical properties of 3-(5-bromopyrimidin-2-yl)prop-2-enal have been systematically investigated in recent preclinical studies. While the compound shows moderate reactivity typical of α,β-unsaturated carbonyls, proper handling protocols have been established to ensure safe laboratory use. Its favorable logP value (2.1) and moderate aqueous solubility make it particularly suitable for medicinal chemistry applications where balanced lipophilicity is desired.
Looking forward, the unique structural features of 3-(5-bromopyrimidin-2-yl)prop-2-enal continue to inspire innovative applications in drug discovery. Current research directions include its use in PROTAC (proteolysis targeting chimera) development and as a warhead in covalent inhibitor design. With its growing importance in pharmaceutical research, this compound is expected to remain a focus of investigation in the coming years, potentially leading to breakthrough therapies in oncology, immunology, and infectious diseases.
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